4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a methoxybenzyl group, and a pyrrole-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the cyclohexylcarbonyl group: This step involves the acylation of the pyrrole ring using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxybenzyl group: The final step involves the N-alkylation of the pyrrole-2-carboxamide with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-(cyclohexylcarbonyl)-N-(4-hydroxybenzyl)-1H-pyrrole-2-carboxamide.
Reduction: 4-(cyclohexylhydroxymethyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide.
Substitution: 4-(cyclohexylcarbonyl)-N-(4-aminobenzyl)-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclohexylcarbonyl)-N-(4-hydroxybenzyl)-1H-pyrrole-2-carboxamide
- 4-(cyclohexylhydroxymethyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
- 4-(cyclohexylcarbonyl)-N-(4-aminobenzyl)-1H-pyrrole-2-carboxamide
Uniqueness
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzyl group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-9-7-14(8-10-17)12-22-20(24)18-11-16(13-21-18)19(23)15-5-3-2-4-6-15/h7-11,13,15,21H,2-6,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNAVIBOYJBQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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